6-Chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid
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Overview
Description
6-Chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid group attached to a naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the desired naphthyridine skeleton .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
6-Chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is similar in structure but contains a cyclopropyl and fluoro group instead of a methyl group.
1,5-Naphthyridine-3-carboxylic acid derivatives: These compounds share the naphthyridine core but differ in the substituents attached to the ring.
Uniqueness
6-Chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN2O3 |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
6-chloro-8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c1-4-8-5(2-7(11)13-4)9(14)6(3-12-8)10(15)16/h2-3H,1H3,(H,12,14)(H,15,16) |
InChI Key |
OQMIGIRRUAIJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=N1)Cl)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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